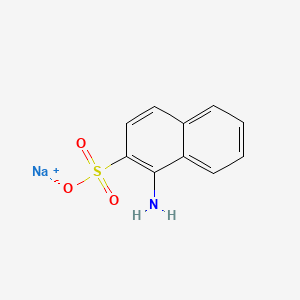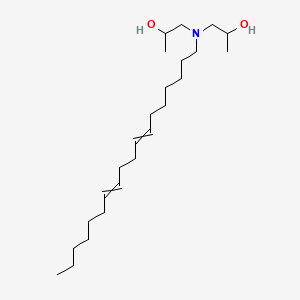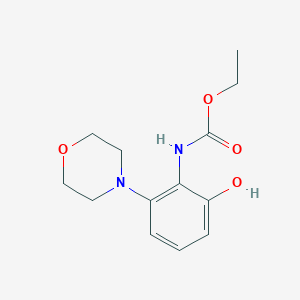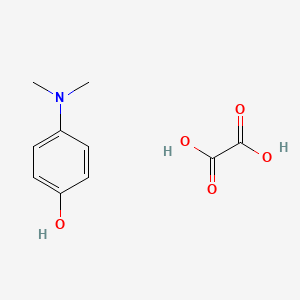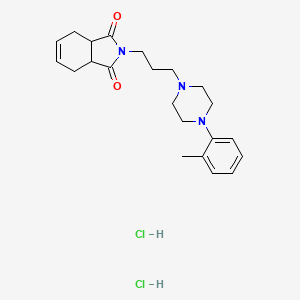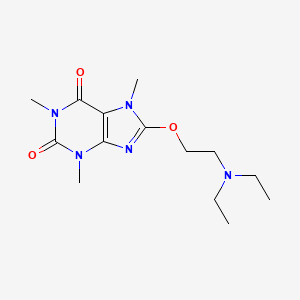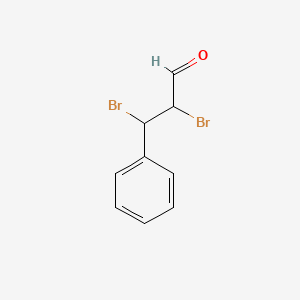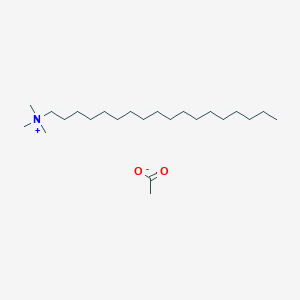
Octadecyltrimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyltrimethylammonium acetate is a quaternary ammonium compound widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in the synthesis of nanoparticles, as a thickening agent, and in other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyltrimethylammonium acetate can be synthesized through the reaction of octadecyltrimethylammonium bromide with sodium acetate. The reaction typically occurs in an aqueous medium, where the bromide ion is replaced by the acetate ion, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Octadecyltrimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate ion can be replaced by other anions in substitution reactions.
Complex Formation: It can form complexes with other molecules, such as aluminosilicates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium acetate, aluminosilicates, and other anionic compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with aluminosilicates can result in the formation of layered structures with enhanced rheological properties .
Scientific Research Applications
Octadecyltrimethylammonium acetate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the preparation of micelle-clay complexes for bacterial removal from water.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a thickening agent in lubricating greases and other industrial products.
Mechanism of Action
The mechanism of action of octadecyltrimethylammonium acetate involves its surfactant properties, which allow it to interact with various molecular targets. It can form micelles and complexes with other molecules, enhancing their solubility and stability. The molecular pathways involved include the formation of hydrophobic and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide: A shorter-chain analogue with different micelle-forming properties.
Uniqueness
Octadecyltrimethylammonium acetate is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions and stability in various applications. Its ability to form stable complexes with aluminosilicates and other molecules makes it particularly valuable in industrial and research settings .
Properties
Molecular Formula |
C23H49NO2 |
|---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
trimethyl(octadecyl)azanium;acetate |
InChI |
InChI=1S/C21H46N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-2(3)4/h5-21H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ILLSOFGDDPNATO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


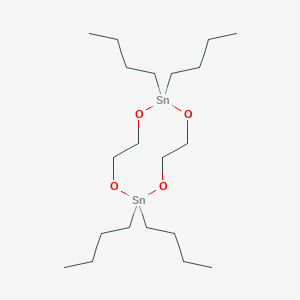
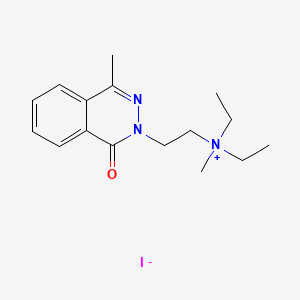

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
